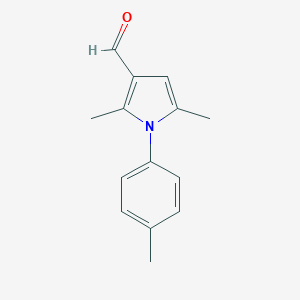

2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUWNSYHYBHIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355912 | |

| Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327060-71-9 | |

| Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. For 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde, this method involves reacting 2,5-dimethyl-1-(4-methylphenyl)pyrrole with a formylating agent. A representative protocol includes:

-

Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as the formylating complex.

-

Conditions : Toluene solvent at 80°C for 3 hours, followed by neutralization with aqueous sodium carbonate .

Mechanistic Insights :

The reaction proceeds via electrophilic attack of the in situ-generated Vilsmeier reagent (DMF-POCl₃ complex) at the pyrrole’s 3-position. The electron-rich pyrrole ring facilitates formylation, with the 4-methylphenyl group acting as a directing substituent. Yields typically range from 29% to 45%, limited by competing side reactions such as over-oxidation .

Multi-Component Reaction (MCR) Approaches

Recent advancements leverage MCRs for streamlined synthesis. A 2023 study demonstrated the use of α,β-unsaturated aldehydes and phenacyl azides under organocatalytic conditions :

-

Catalyst : L-Proline (20 mol%).

-

Conditions : Room temperature, ethanol solvent, 12–24 hours.

Adaptation for Target Compound :

Substituting phenacyl azides with 4-methylphenyl-substituted variants could yield the desired product. This method avoids toxic reagents (e.g., DDQ) and operates under mild conditions, making it environmentally favorable .

Catalytic Hydrogenation and Cyclization

A 2022 patent outlined a two-step route for structurally similar pyrrole-3-carbaldehydes :

-

Substitution Reaction :

-

Reactants : 4-Methyl-α-bromoacetophenone and 3-oxopropionitrile.

-

Catalyst : K₂CO₃, 60°C, 6 hours.

-

Intermediate : 4-(4-Methylphenyl)-2-formyl-4-oxobutyronitrile.

-

-

Hydrogenation-Cyclization :

Advantages :

-

avoids harsh acids or high temperatures.

-

scalable for industrial production.

Comparative Analysis of Synthetic Routes

*Yields extrapolated from analogous reactions.

Industrial-Scale Production Considerations

For large-scale synthesis, the hydrogenation-cyclization method offers distinct advantages:

-

Continuous Flow Systems : Enhance reaction control and throughput.

-

Purification : High-performance liquid chromatography (HPLC) ensures >98% purity.

-

Cost Efficiency : Pd/C catalysts are recyclable, reducing operational costs.

Challenges include optimizing the substitution step to minimize byproducts and ensuring consistent regioselectivity during cyclization.

Chemical Reactions Analysis

Types of Reactions

OSM-S-29 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of OSM-S-29 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme asparagine tRNA synthetase in Plasmodium falciparum, leading to the inhibition of protein translation and activation of the amino acid starvation response . This mechanism is specific to the parasite, making OSM-S-29 a promising candidate for antimalarial drug development.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Key Observations :

- Electron-donating vs. electron-withdrawing groups : The 4-methylphenyl substituent in the target compound provides moderate electron-donating effects, while analogs with trifluoromethyl (CF₃) or morpholine groups exhibit stronger electron-withdrawing or polar characteristics, influencing reactivity and binding interactions .

- Hydrophobicity : The isopropylphenyl analog (CAS 872136-15-7) has a higher XlogP (~4.2) compared to the target compound (estimated XlogP ~3.5), suggesting greater lipid solubility .

Table 2: Physicochemical Properties

| Property | Target Compound | 4-Trifluoromethylphenyl Analog (CAS 256529-25-6) | Morpholine-CF₃ Analog (CAS 716373-25-0) |

|---|---|---|---|

| Melting Point | Not reported | 120–122°C | 98–100°C |

| Solubility | Moderate in DMSO, low in water | Low in water, high in chloroform | High in DMF, moderate in ethanol |

| Synthetic Route | Likely via Paal-Knorr pyrrole synthesis or Vilsmeier-Haack formylation | Multi-step synthesis with Suzuki coupling | Multi-step synthesis involving morpholine incorporation . |

Biological Activity

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that allows it to interact with various biological targets, making it a candidate for drug development.

- Molecular Formula : C14H15NO

- Molecular Weight : 213.27 g/mol

- CAS Number : 327060-71-9

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown potential as an inhibitor of asparagine tRNA synthetase in Plasmodium falciparum, which is crucial for protein translation in malaria parasites. This inhibition leads to an amino acid starvation response that can effectively limit parasite growth.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A structure-activity relationship (SAR) study revealed that derivatives of 2,5-dimethylpyrrole exhibited significant inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Some derivatives demonstrated minimum inhibitory concentrations (MIC) below 1 µg/mL, indicating potent activity .

Cytotoxicity

While evaluating the cytotoxicity profiles of these compounds, selected derivatives showed low toxicity against human pulmonary fibroblasts and murine macrophages. This suggests a favorable therapeutic index for potential clinical applications .

Study on Antitubercular Activity

In a comprehensive investigation into the antitubercular potential of 2,5-dimethylpyrrole derivatives, researchers synthesized various analogues and assessed their efficacy against M. tuberculosis. The study found that specific modifications to the pyrrole scaffold significantly enhanced antibacterial activity while maintaining low cytotoxicity. For instance:

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|

| 5n | < 1 | > 50 |

| 5q | < 1 | > 50 |

| 5r | < 1 | > 50 |

These findings underscore the importance of the pyrrole scaffold in developing new antitubercular agents .

Mechanistic Studies

Computational docking studies have elucidated the binding interactions between these compounds and their molecular targets. The results indicated that the derivatives could effectively bind to critical sites within the MmpL3 protein structure of M. tuberculosis, which is essential for bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.